n-Ethyl-2-hydroxyacetamide
CAS No.: 66223-75-4
Cat. No.: VC21062099
Molecular Formula: C4H9NO2
Molecular Weight: 103.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 66223-75-4 |
|---|---|
| Molecular Formula | C4H9NO2 |
| Molecular Weight | 103.12 g/mol |
| IUPAC Name | N-ethyl-2-hydroxyacetamide |
| Standard InChI | InChI=1S/C4H9NO2/c1-2-5-4(7)3-6/h6H,2-3H2,1H3,(H,5,7) |
| Standard InChI Key | HWVOWKVXWMUGMS-UHFFFAOYSA-N |
| SMILES | CCNC(=O)CO |
| Canonical SMILES | CCNC(=O)CO |
Introduction
Chemical Properties and Structure
n-Ethyl-2-hydroxyacetamide is an organic compound characterized by the molecular formula C4H9NO2 and a molecular weight of 103.12 g/mol. It is identified by the Chemical Abstracts Service (CAS) registry number 66223-75-4. The compound features a hydroxyacetamide structure with an ethyl substituent, giving it unique chemical properties that enable specific biological interactions.
The basic chemical properties of n-Ethyl-2-hydroxyacetamide are summarized in Table 1.
Table 1: Basic Chemical Properties of n-Ethyl-2-hydroxyacetamide
| Property | Value |
|---|---|
| CAS Number | 66223-75-4 |
| Molecular Formula | C4H9NO2 |
| Molecular Weight | 103.12 g/mol |
| Functional Groups | Amide, hydroxyl |
| Physical State | Not specified in available data |
| Solubility | Likely soluble in polar solvents (based on structure) |
The presence of both amide and hydroxyl functional groups in n-Ethyl-2-hydroxyacetamide contributes to its hydrogen bonding capabilities, which are crucial for its biological activity and interactions with protein targets.
Synthesis Methods
Laboratory Synthesis
n-Ethyl-2-hydroxyacetamide can be synthesized through the reaction of ethylamine with glyoxylic acid. This synthetic route typically follows these general steps:
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Reaction of ethylamine with glyoxylic acid in a suitable solvent (water or ethanol)
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Heating of the reaction mixture to approximately 60-80°C for several hours
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Isolation of the product through filtration
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Purification by recrystallization
The reaction can be represented as follows (generalized):
Ethylamine + Glyoxylic acid → n-Ethyl-2-hydroxyacetamide + H2O
This synthesis method provides a straightforward approach to obtaining n-Ethyl-2-hydroxyacetamide for research purposes and further development.
Chemical Reactivity
Reaction Types
n-Ethyl-2-hydroxyacetamide participates in various chemical reactions that are characteristic of compounds containing hydroxyl and amide functional groups. These reactions include:
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Oxidation reactions: The hydroxyl group can undergo oxidation to form corresponding carbonyl compounds.
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Reduction reactions: The amide group can be reduced to form amines.
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Substitution reactions: Both the hydroxyl and amide groups can participate in nucleophilic and electrophilic substitution reactions.
These reactions allow for the chemical modification of n-Ethyl-2-hydroxyacetamide to create derivatives with potentially enhanced biological activities or altered physicochemical properties.
Biological Activity
Enzyme Inhibition Properties
The most significant biological activity of n-Ethyl-2-hydroxyacetamide is its ability to inhibit protein lysine methyltransferase SMYD2 (SET and MYND domain-containing protein 2). SMYD2 is an enzyme that catalyzes the methylation of lysine residues in various proteins, including p53, a tumor suppressor protein. The dysregulation of SMYD2 has been implicated in cancer progression.
n-Ethyl-2-hydroxyacetamide exhibits an IC50 value of 0.8 μM against SMYD2, indicating its potent inhibitory effect on this enzyme. The IC50 value represents the concentration of a compound required to inhibit 50% of the target enzyme's activity.
Table 2: Enzyme Inhibition Properties of n-Ethyl-2-hydroxyacetamide
| Target Enzyme | IC50 Value | Significance |
|---|---|---|
| SMYD2 | 0.8 μM | Potential anticancer activity |
Medicinal Applications
Cancer Research
The inhibition of SMYD2 by n-Ethyl-2-hydroxyacetamide makes it a promising candidate for cancer therapy research. SMYD2 has been found to be overexpressed in various types of cancer, and its inhibition may lead to:
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Reactivation of tumor suppressor functions
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Reduction in cancer cell proliferation
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Increased sensitivity to other anticancer treatments
| Condition Category | Specific Applications | Mechanism |
|---|---|---|
| Cancer | Various cancer types with SMYD2 overexpression | Inhibition of SMYD2, restoration of tumor suppressor function |
| Hyperproliferative Disorders | Conditions characterized by excessive cell growth | Modulation of protein interactions |
| Autoimmune Diseases | Disorders involving immune system dysregulation | Alteration of protein modifications |
| Neurodegenerative Conditions | Progressive nervous system disorders | Protection against abnormal protein modifications |
Structural Analogs and Comparative Analysis
n-Ethyl-2-hydroxyacetamide belongs to a family of α-hydroxyamides, several of which demonstrate interesting biological activities. Comparative analysis with similar compounds provides insights into structure-activity relationships.
Comparison with Similar Compounds
n-Ethyl-2-hydroxyacetamide can be compared with:
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n-Methyl-2-hydroxyacetamide: A similar compound with a methyl group instead of an ethyl group
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n-Propyl-2-hydroxyacetamide: Contains a propyl group instead of an ethyl group
These structural variations affect the compounds' biological activities and physicochemical properties. For example, N-propyl-2,2-diphenyl-2-hydroxyacetamide, a more complex analog, demonstrates anticonvulsant, anxiolytic, and antidepressant-like effects , suggesting that the α-hydroxyamide scaffold has versatile therapeutic potential.
Table 4: Comparison of n-Ethyl-2-hydroxyacetamide with Structural Analogs
Current Research and Future Perspectives
Ongoing Research
Current research on n-Ethyl-2-hydroxyacetamide is focused on:
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Further characterization of its SMYD2 inhibitory properties
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Development of more potent derivatives
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Exploration of potential therapeutic applications in various disease models
Future Research Directions
Future research on n-Ethyl-2-hydroxyacetamide may include:
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Structure-activity relationship studies to optimize inhibitory potency
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Development of more selective SMYD2 inhibitors based on the n-Ethyl-2-hydroxyacetamide scaffold
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Preclinical studies to evaluate efficacy and safety in disease models
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Investigation of combination therapies, particularly for cancer treatment
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